molecular formula C7H8ClNO2 B12121130 3-Amino-4-hydroxybenzaldehyde hydrochloride

3-Amino-4-hydroxybenzaldehyde hydrochloride

Cat. No.: B12121130
M. Wt: 173.60 g/mol
InChI Key: BZLSOHLWDMDQGO-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxybenzaldehyde hydrochloride (CAS#: 2109286-62-4) is a chemical compound with the following properties:

  • Chemical formula:

    C7H7NO2Cl\text{C}_7\text{H}_7\text{NO}_2\text{Cl}C7​H7​NO2​Cl

  • Molecular weight: 173.6 g/mol
  • IUPAC name: Benzaldehyde, 3-amino-4-hydroxy-, hydrochloride (1:1)

This compound features an amino group (NH₂) at position 3 and a hydroxy group (OH) at position 4 on the benzene ring. It is used in various scientific and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes:

The synthesis of 3-amino-4-hydroxybenzaldehyde hydrochloride involves several methods, including:

    Aromatic Nitration: Nitration of 4-hydroxybenzaldehyde followed by reduction of the nitro group to an amino group.

    Hydroxylation of Aminobenzaldehyde: Hydroxylation of 3-aminobenzaldehyde using appropriate reagents.

Industrial Production:

Industrial-scale production typically employs the above synthetic routes, optimized for efficiency and yield.

Chemical Reactions Analysis

3-Amino-4-hydroxybenzaldehyde hydrochloride participates in various reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group yields 3-amino-4-hydroxybenzyl alcohol.

    Substitution: The amino group can undergo substitution reactions. Common reagents include:

    Hydrogen peroxide (H₂O₂): for oxidation.

    Sodium borohydride (NaBH₄): for reduction.

    Alkyl halides or acyl chlorides: for substitution.

Major products include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

3-Amino-4-hydroxybenzaldehyde hydrochloride finds applications in:

    Organic Synthesis: As a building block for various organic compounds.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Analytical Chemistry: Used in colorimetric assays and detection methods.

    Polymer Chemistry: Incorporation into polymers for specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or participate in enzymatic reactions. Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

While 3-amino-4-hydroxybenzaldehyde hydrochloride is unique due to its amino and hydroxy groups, similar compounds include:

  • 4-Hydroxybenzaldehyde
  • 3-Aminobenzaldehyde
  • Other aldehyde derivatives with similar substitutions

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

3-amino-4-hydroxybenzaldehyde;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-4,10H,8H2;1H

InChI Key

BZLSOHLWDMDQGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)N)O.Cl

Origin of Product

United States

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